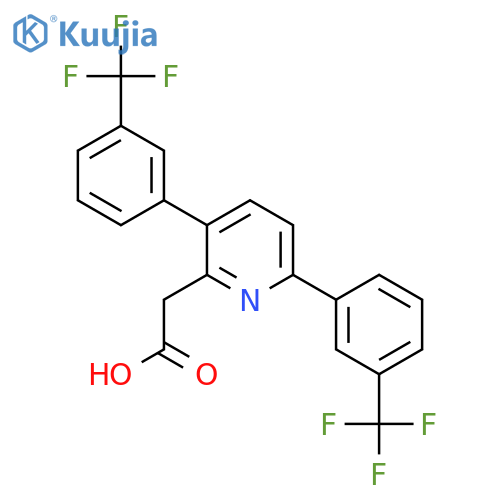Cas no 1261844-39-6 (3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid)

3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid
-
- インチ: 1S/C21H13F6NO2/c22-20(23,24)14-5-1-3-12(9-14)16-7-8-17(28-18(16)11-19(29)30)13-4-2-6-15(10-13)21(25,26)27/h1-10H,11H2,(H,29,30)
- InChIKey: YNULACXGPAZNSS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1=CC=C(C2C=CC=C(C(F)(F)F)C=2)N=C1CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 593
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 5.4
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007954-250mg |
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261844-39-6 | 97% | 250mg |
475.20 USD | 2021-07-04 | |
| Alichem | A013007954-500mg |
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261844-39-6 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
| Alichem | A013007954-1g |
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261844-39-6 | 97% | 1g |
1,519.80 USD | 2021-07-04 |
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acidに関する追加情報
3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid (CAS No. 1261844-39-6)
The compound 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid, identified by the CAS registry number 1261844-39-6, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical synthesis. The molecule's structure features a pyridine ring substituted at positions 2, 3, and 6 with specific functional groups: two trifluoromethyl-substituted phenyl groups at positions 3 and 6, and an acetic acid group at position 2. These substituents confer the molecule with distinctive chemical reactivity and physical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid through a combination of coupling reactions and selective oxidation techniques. The synthesis process involves the strategic introduction of trifluoromethyl groups onto phenyl rings, followed by their coupling to a pyridine backbone. The acetic acid group is introduced via a subsequent oxidation step, ensuring the molecule's functionalization for specific applications. This compound has been extensively studied for its potential in drug discovery, materials science, and as a building block in organic synthesis.
In the field of pharmacology, 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid has shown promise as a lead compound for developing novel therapeutics. Its pyridine core provides a rigid framework that can be further functionalized to target specific biological pathways. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in metabolic disorders and neurodegenerative diseases. The trifluoromethyl groups enhance the molecule's lipophilicity, improving its bioavailability and stability within biological systems.
From a materials science perspective, this compound has been explored for its role in the development of advanced materials such as organic semiconductors and optoelectronic devices. The pyridine moiety contributes to the molecule's electronic properties, making it suitable for applications in light-emitting diodes (LEDs) and solar cells. Researchers have demonstrated that incorporating 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid into polymer matrices can significantly enhance their optical and electrical properties.
Furthermore, this compound has been utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various cross-coupling reactions makes it an invaluable tool in modern organic synthesis. For instance, the acetic acid group can be converted into other functional groups such as esters or amides, enabling the creation of diverse molecular architectures with tailored properties.
The environmental impact of 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid has also been a subject of recent research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that while the compound exhibits moderate persistence in certain environmental conditions, its toxicity profile is relatively low compared to other similar compounds.
In conclusion, 3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid (CAS No. 1261844-39-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in drug discovery, materials science, and organic synthesis. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.
1261844-39-6 (3,6-Bis(3-(trifluoromethyl)phenyl)pyridine-2-acetic acid) 関連製品
- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)
- 3435-24-3(4-tert-butyl-6-chloropyrimidine)
- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)
- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)
- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))
- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)
- 2138121-47-6(3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)
- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)
- 1806555-83-8(2-(Bromomethyl)-6-mercaptobenzo[d]oxazole)




